molecular formula C14H20O2 B1330456 3'-Hexyloxyacetophenone CAS No. 37062-71-8

3'-Hexyloxyacetophenone

Cat. No. B1330456
CAS RN: 37062-71-8
M. Wt: 220.31 g/mol
InChI Key: PZHLAKHVPWDONN-UHFFFAOYSA-N
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Description

3’-Hexyloxyacetophenone is a chemical compound with the linear formula C14H20O2 . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of rare and unique chemicals .


Synthesis Analysis

The synthesis of 3’-Hexyloxyacetophenone involves several steps. A study by Yingwei Zhang and coworkers describes a method that includes hydroxyl protection of 3-hydroxybenzoic acid through an esterification or etherification reaction, followed by a chloroformylation reaction and an alkylation reaction. The final step is hydrolysis, which yields 3-hydroxyacetophenone . Another study describes the formation of a precursor via Williamson ether synthesis, 4-hexyloxyacetophenone (1), and the formation of the target compound via Claisen-Schmidt condensation .


Molecular Structure Analysis

The molecular structure of 3’-Hexyloxyacetophenone is represented by the linear formula C14H20O2 . A study on alkoxylated bischalcone, which includes a hexyloxy (-OC6H2n+1) chain, provides insights into the molecular structure of similar compounds .


Chemical Reactions Analysis

The α-bromination reaction of carbonyl compounds, such as acetophenone derivatives, is a significant topic in organic chemistry . This reaction is crucial in the synthesis of bromoacetophenone, which is a significant intermediate in organic synthesis .

Scientific Research Applications

Photoprotection and Endocrine Disruption Studies

  • Ultraviolet Filter in Skincare : Benzophenone derivatives, like 3'-Hexyloxyacetophenone, are commonly used as ultraviolet filters in skincare products. Studies have shown that these compounds can penetrate biological systems, raising concerns about their endocrine-disrupting effects (Ghazipura et al., 2017).

Environmental Impact

  • Degradation in Aquatic Environments : Research has focused on the degradation of benzophenone-3, a related compound, in aquatic solutions. For example, its oxidation by potassium permanganate has been studied, highlighting the role of pH and oxidant dose in degradation efficiency (Cao et al., 2021).

Pharmacology and Toxicology

  • Metabolism and Toxicity Studies : The metabolism of benzophenone derivatives and their potential endocrine-disrupting activity have been studied extensively. These studies explore how the body metabolizes these compounds and their effects on hormonal activities (Watanabe et al., 2015).

Water Treatment and Purification Research

  • Application in Water Treatment : Studies on the removal of benzophenone derivatives from water using advanced techniques like photocatalysis and ultrasound irradiation have been conducted. These studies help in understanding how to effectively remove such compounds from water sources (Zúñiga-Benítez et al., 2016).

Biological Studies

  • Biological Activity in Plants : Research has found that 3-hydroxyacetophenone, a compound similar to 3'-Hexyloxyacetophenone, is active against Fusarium oxysporum in carnations, suggesting a potential role in plant protection (Curir et al., 1996).

Safety And Hazards

The safety data sheet for 3’-Hydroxyacetophenone, a similar compound, indicates that it causes skin and eye irritation and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, and to wear protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

1-(3-hexoxyphenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20O2/c1-3-4-5-6-10-16-14-9-7-8-13(11-14)12(2)15/h7-9,11H,3-6,10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZHLAKHVPWDONN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCOC1=CC=CC(=C1)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40342032
Record name 3'-Hexyloxyacetophenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40342032
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3'-Hexyloxyacetophenone

CAS RN

37062-71-8
Record name 3-(Hexyloxy)acetophenone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=37062-71-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3'-Hexyloxyacetophenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40342032
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
MH Khajjak, M Saeed, F Sattar, F Ahmed - FUUAST Journal of Biology, 2011 - fuuastjb.org
Abstract Cones/berries of Juniperus excelsa from three provenances in Balochistan, Pakistan were collected and essential oil was extracted by solvent method. Oil contents were …
Number of citations: 1 fuuastjb.org
MH Khajjak, AM Raza, MN Shawani, F Ahmed… - African Journal of …, 2012 - ajol.info
… Other quantitatively significant oxygenated hydrocarbons included bornyl acetate, 3-hexyloxyacetophenone, nonane, nhexadecanoic acid, Ferruginol, podocarp-7en-3-one-13βmethyl-…
Number of citations: 16 www.ajol.info

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